
Spectroscopic Profile of Angelic Acid: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Angelic acid

Cat. No.: B190581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Angelic acid
((2Z)-2-methylbut-2-enoic acid), a monocarboxylic unsaturated organic acid found in various

plants of the Apiaceae family.[1] The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and drug

development settings.

Molecular Structure and Properties
Angelic acid is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical formula is C₅H₈O₂

with a molecular weight of 100.12 g/mol .[2][3]

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for Angelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR spectra of Angelic acid provide characteristic signals corresponding to its

unique arrangement of protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for Angelic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.8-2.0 Doublet of quartets 3H CH₃ (attached to C2)

~6.0-6.2 Quartet 1H CH (vinylic)

~1.9-2.1 Doublet 3H CH₃ (attached to C3)

~12.0 Singlet (broad) 1H COOH

Table 2: ¹³C NMR Spectroscopic Data for Angelic Acid

Chemical Shift (δ) ppm Assignment

~15.8 CH₃ (attached to C3)

~20.5 CH₃ (attached to C2)

~127.8 C2

~138.7 C3

~170.1 C1 (COOH)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Angelic acid is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for Angelic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)[4]

~1690 Strong
C=O stretch (conjugated

carboxylic acid)

~1640 Medium C=C stretch

~1440 Medium C-H bend (methyl)

~1300 Medium C-O stretch[4]

~850 Medium =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The electron ionization (EI) mass spectrum of Angelic acid shows a molecular ion

peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Angelic Acid

m/z Relative Intensity (%) Assignment

100 High [M]⁺ (Molecular ion)

85 High [M - CH₃]⁺

55 High [M - COOH]⁺

43 Medium [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
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Sample Preparation: A solution of Angelic acid (5-10 mg) is prepared in an appropriate

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

The spectrometer is tuned and shimmed for the specific probe and solvent.

A standard one-dimensional ¹H NMR spectrum is acquired using a 30° or 45° pulse angle.

The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

The free induction decay (FID) is processed using an exponential multiplication with a line

broadening of 0.3 Hz, followed by a Fourier transform.

The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

The spectrometer is tuned and shimmed for the ¹³C frequency.

A standard one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

The spectral width is set to cover the expected range for carbon resonances (e.g., 0-200

ppm).

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of ¹³C.

The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and

Fourier transformed.

The spectrum is phased and baseline corrected, with chemical shifts referenced to the

solvent peak.

IR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b190581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Solid Phase (KBr Pellet): A small amount of Angelic acid (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Solution Phase: A dilute solution of Angelic acid is prepared in a suitable solvent (e.g., CCl₄,

CHCl₃) that has minimal IR absorption in the regions of interest.

Data Acquisition:

A background spectrum of the empty sample compartment (or the pure solvent) is recorded.

The prepared sample is placed in the instrument's sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans are averaged to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph

(LC-MS) for separation prior to analysis.

Electron Ionization (EI) Mass Spectrometry:

A small amount of the sample is introduced into the ion source.

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Angelic
acid.
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Caption: Workflow for the spectroscopic characterization of Angelic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b190581?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Angelic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethylacrylic-acid_-_Z
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethylacrylic-acid_-_Z
https://webbook.nist.gov/cgi/cbook.cgi?ID=C565639&Mask=200
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://www.benchchem.com/product/b190581#spectroscopic-data-of-angelic-acid-nmr-ir-ms
https://www.benchchem.com/product/b190581#spectroscopic-data-of-angelic-acid-nmr-ir-ms
https://www.benchchem.com/product/b190581#spectroscopic-data-of-angelic-acid-nmr-ir-ms
https://www.benchchem.com/product/b190581#spectroscopic-data-of-angelic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b190581?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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